molecular formula C7H9N3O3 B1370319 (3-Methoxy-4-nitrophenyl)hydrazine CAS No. 648917-64-0

(3-Methoxy-4-nitrophenyl)hydrazine

Cat. No. B1370319
M. Wt: 183.16 g/mol
InChI Key: PCZJMSVFHJMNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “(3-Methoxy-4-nitrophenyl)hydrazine” are not available, related compounds such as hydrazones and quinazolines can be synthesized by combining suitable aldehydes with four hydrazides .

Scientific Research Applications

  • Synthesis and Biological Activity

    • (3-Methoxy-4-nitrophenyl)hydrazine derivatives are used in the synthesis of coordination compounds with metals like Cobalt(II), Nickel(II), and Copper(II). These compounds have shown potential antimicrobial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, and yeast-like fungi standard strains (Gulea et al., 2019).
  • Antimicrobial and Antifungal Activities

    • Hydrazine derivatives containing (3-Methoxy-4-nitrophenyl)hydrazine structure have been studied for their antimicrobial activities. A series of compounds with this structure showed moderate to excellent anti-bacterial and anti-fungal activities, indicating their potential use in medical and environmental applications (Bharti et al., 2010).
  • Chemical Synthesis and Material Science

    • In the field of material science and chemical synthesis, (3-Methoxy-4-nitrophenyl)hydrazine derivatives are used in the preparation of various complex molecules and materials. For example, these compounds are involved in the improved synthesis of 6-methoxy-2(3H)-benzoxazolone, which has various applications in chemical industries (Ju Xiu-lian, 2011).
  • Biological Activities and Drug Discovery

    • The derivatives of (3-Methoxy-4-nitrophenyl)hydrazine are utilized in the synthesis of heterocyclic compounds that exhibit biological activities. For instance, compounds synthesized using these derivatives have been tested for their anti-Alzheimer and anti-COX2 properties, showing promising results (Attaby et al., 2009).
  • Sensor Development and Environmental Monitoring

    • In environmental monitoring and sensor development, (3-Methoxy-4-nitrophenyl)hydrazine derivatives are used for the detection of hazardous substances. A novel flavonoid-based sensor using these derivatives has been developed for the monitoring of hydrazine, showing a linear response and the potential for real-time tracking in various environments, including stem cells and zebrafish (Bin Liu et al., 2014).

Safety And Hazards

“(3-Methoxy-4-nitrophenyl)hydrazine” may have similar safety and hazards to 4-Nitrophenylhydrazine, which is known to be flammable and harmful if swallowed or in contact with skin. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-methoxy-4-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-13-7-4-5(9-8)2-3-6(7)10(11)12/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZJMSVFHJMNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619414
Record name (3-Methoxy-4-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxy-4-nitrophenyl)hydrazine

CAS RN

648917-64-0
Record name (3-Methoxy-4-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methoxy-4-nitrophenyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-2-methoxy-1-nitrobenzene (2.5 g, 14.60 mmol) in ethanol (25 mL) was added hydrazine hydrate (2.1 g, 43.8 mmol). The reaction mixture was refluxed for 3-4 h. The reaction mixture was concentrated to afford 2.0 g of desired product. 1H NMR (300 MHz, DMSO do): δ 3.84 (s, 3H), 4.46 (s, 2H), 6.31 (d, J=9.3 Hz, 1H), 6.50 (s, 1H), 7.83 (d, J=9.3 Hz, 1H), 8.25 (s, 1H); MS (m/z): (184.01 M)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4.5 ml of hydrazine hydrate were added dropwise to the solution of 3.2 g of 4-fluoro-2-methoxynitrobenzene in 15 ml of N-methylpyrolidone and the mixture was stirred for 2 hours, which initially resulted in gentle heating. The mixture was then diluted with 50 ml of water and stirred, and a precipitate formed which was filtered off with suction and dried under reduced pressure.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.